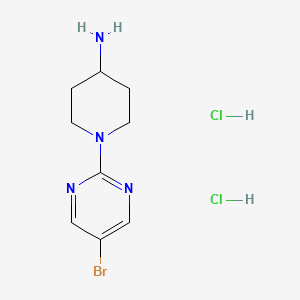
1-(4-Bromo-2-isopropoxyphenyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-isopropoxyphenyl)ethylamine is a chemical compound that falls under the category of amines . Amines are organic compounds that are structurally similar to ammonia (NH3) in which one or more hydrogen atoms are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .
Synthesis Analysis
The synthesis of amines like 1-(4-Bromo-2-isopropoxyphenyl)ethylamine can be achieved through various methods. One common method is the nucleophilic addition of the primary amine to the carbonyl group, followed by transfer of a proton from nitrogen to oxygen to yield a neutral amino alcohol, or carbinolamine . Another method involves the reaction of an aldehyde or ketone with a secondary amine .Molecular Structure Analysis
The molecular structure of 1-(4-Bromo-2-isopropoxyphenyl)ethylamine can be analyzed based on its formula. It contains a bromine atom (Br), an isopropoxy group (i-C3H7O-), and an ethylamine group (C2H5NH-) attached to a phenyl ring .Chemical Reactions Analysis
Amines like 1-(4-Bromo-2-isopropoxyphenyl)ethylamine can undergo a variety of chemical reactions. They can react with acids to produce ammonium ions . They can also undergo nucleophilic addition reactions with aldehydes or ketones to form imines .Physical And Chemical Properties Analysis
Amines have distinct physical and chemical properties. They can be primary, secondary, or tertiary, depending on the number of carbon-containing groups attached to them . The presence of different groups can greatly influence the properties of the amine, such as its basicity and reactivity .Scientific Research Applications
Metabolism Studies : 1-(4-Bromo-2-isopropoxyphenyl)ethylamine and its derivatives have been studied for their metabolic pathways in biological systems. For example, Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, in rats, identifying various metabolites and suggesting multiple metabolic pathways (Kanamori et al., 2002).
Enantioselective Enzymatic Acylation : Research by Gill et al. (2007) on a similar compound, 1-(3′-bromophenyl)ethylamine, demonstrated an efficient biocatalytic process for its resolution through enantioselective lipase-mediated acylation (Gill, Das, & Patel, 2007).
Synthesis and Pharmacological Characterization : Yardley et al. (1990) explored the synthesis and antidepressant activity of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, indicating their potential in neurological research and therapy (Yardley et al., 1990).
Dopamine Receptor Ligands : Claudi et al. (1992) synthesized and characterized derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine as dopamine receptor ligands, contributing to the understanding of dopamine-related neurological processes (Claudi et al., 1992).
Imaging Sigma Receptor Positive Tumors : John et al. (1996) conducted studies on the synthesis and in vivo pharmacokinetics of a related compound, N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine, as a ligand for imaging sigma receptor positive tumors (John, Gulden, Vilner, & Bowen, 1996).
Mechanism of Action
Target of Action
It is structurally similar to phenethylamine , a compound known to interact with the trace amine-associated receptor 1 (TAAR1) in the human brain . This receptor plays a crucial role in regulating monoamine neurotransmission .
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction could potentially lead to changes in neurotransmitter levels and neuronal activity.
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to influence several pathways related to neurotransmission
Pharmacokinetics
A structurally similar compound, phenethylamine, is known to be rapidly metabolized primarily by monoamine oxidase b (mao-b) and then aldehyde dehydrogenase (aldh), which converts it to phenylacetic acid . This rapid metabolism can impact the bioavailability of the compound.
Result of Action
Given its structural similarity to phenethylamine, it might influence neurotransmitter levels and neuronal activity
Safety and Hazards
properties
IUPAC Name |
1-(4-bromo-2-propan-2-yloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13/h4-8H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXPLGRXWGQXCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)
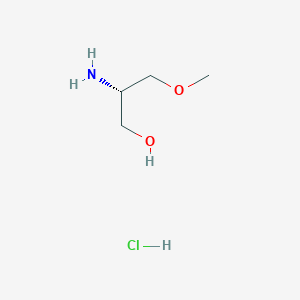
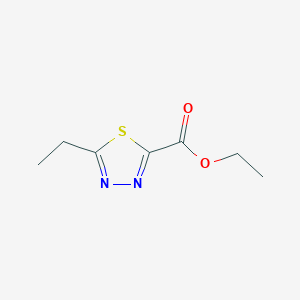

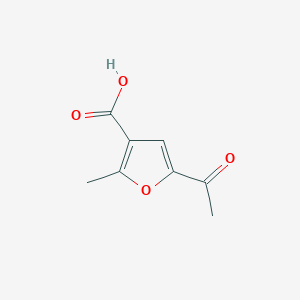
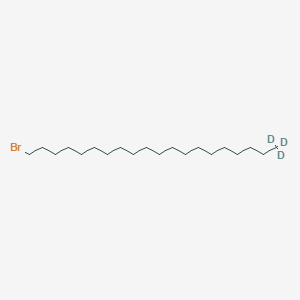
![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)
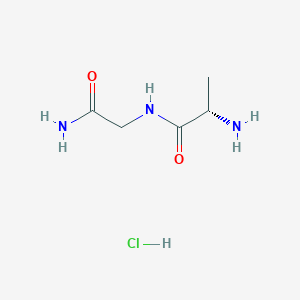
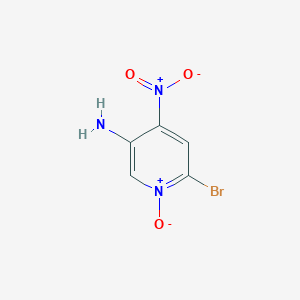

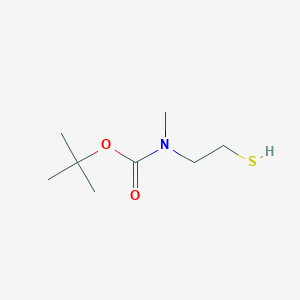
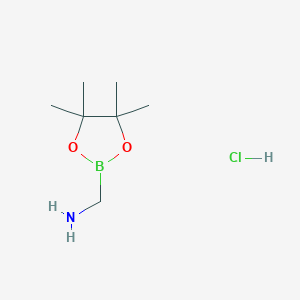
![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)
